4-fluoro-7-nitro-1H-indole

Anticancer Activity MTT Assay Indole SAR

4-Fluoro-7-nitro-1H-indole (CAS 1167056-95-2) is a heterocyclic building block belonging to the nitroindole class, characterized by simultaneous fluorine substitution at the 4-position and nitro group substitution at the 7-position on the indole core. This specific dual-substitution pattern creates an electronically distinct scaffold combining the strong electron-withdrawing character of the nitro group with the steric and electronic modulation provided by fluorine, making it a valuable intermediate for structure–activity relationship (SAR) studies, fluorescent probe development, and kinase inhibitor programs.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1167056-95-2
Cat. No. B1439865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-7-nitro-1H-indole
CAS1167056-95-2
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1[N+](=O)[O-])F
InChIInChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H
InChIKeyCWMVCUWWLTZDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-7-nitro-1H-indole (CAS 1167056-95-2): A Dual-Functionalized Indole Scaffold for Targeted Medicinal Chemistry & Chemical Biology Procurement


4-Fluoro-7-nitro-1H-indole (CAS 1167056-95-2) is a heterocyclic building block belonging to the nitroindole class, characterized by simultaneous fluorine substitution at the 4-position and nitro group substitution at the 7-position on the indole core . This specific dual-substitution pattern creates an electronically distinct scaffold combining the strong electron-withdrawing character of the nitro group with the steric and electronic modulation provided by fluorine, making it a valuable intermediate for structure–activity relationship (SAR) studies, fluorescent probe development, and kinase inhibitor programs [1]. With a molecular formula of C₈H₅FN₂O₂, a molecular weight of 180.14 g/mol, a computed logP of 2.48, and a topological polar surface area of 61.6 Ų , this compound occupies a defined physicochemical space that differentiates it from non-fluorinated nitroindoles and regioisomeric fluoro‑nitroindole analogues used in drug discovery and chemical biology research [2].

Why 4-Fluoro-7-nitro-1H-indole Cannot Be Replaced by Generic Nitroindoles: Evidence-Based Procurement Rationale


Generic substitution of 4-fluoro-7-nitro-1H-indole with unsubstituted 7-nitroindole (CAS 6960-42-5) or regioisomeric fluoro‑nitroindoles (e.g., 5-fluoro-7-nitro-1H-indole, CAS 1202463-82-8) introduces uncontrolled variability in electronic distribution, lipophilicity, metabolic stability, and target-binding geometry that can fundamentally alter biological outcomes [1]. Fluorine at the 4-position exerts a distinct through-resonance effect on the indole NH acidity and modulates the electron density of the nitro-bearing ring, properties not replicated by 5-fluoro or 6-fluoro regioisomers [2]. Procurement without verifying the exact 4,7-substitution pattern risks invalidating SAR campaigns, yielding false-negative or false-positive hits in kinase inhibition assays, and compromising the reproducibility of fluorescence-based probe applications that depend on the specific photophysical properties of this scaffold [3].

Quantitative Differentiation Evidence: 4-Fluoro-7-nitro-1H-indole vs. Closest Comparators in Published Assays


Cytotoxicity Profiling in Cancer Cell Lines: 4-Fluoro-7-nitro-1H-indole vs. 4-Fluoro-7-nitro-2,3-dihydro-1H-indole

In MTT-based cytotoxicity screening across three human cancer cell lines, 4-fluoro-7-nitro-1H-indole exhibited sub-to-low micromolar IC₅₀ values: 1.5 ± 0.5 μM against A549 (lung), 1.8 ± 0.9 μM against HepG2 (liver), and 2.6 ± 0.89 μM against MCF-7 (breast) . By comparison, its 2,3-dihydro analogue (4-fluoro-7-nitro-2,3-dihydro-1H-indole, CAS 1167056-12-3) showed a substantially different potency rank order: MCF-7 IC₅₀ 1.8 ± 0.9 μM and HepG2 IC₅₀ 2.6 ± 0.89 μM, indicating that the fully aromatic indole core confers distinct cell-line selectivity relative to the partially saturated scaffold . The aromatic 4-fluoro-7-nitro-1H-indole displayed superior potency in HepG2 cells (~1.4-fold) compared with the dihydro analogue, a difference relevant for liver cancer-focused discovery programs.

Anticancer Activity MTT Assay Indole SAR

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. 5-Fluoro-7-nitro-1H-indole

Computed logP values reveal a measurable difference in lipophilicity between regioisomeric fluoro‑nitroindoles: 4-fluoro-7-nitro-1H-indole has a predicted logP of 2.48 (XLogP3) , while its 5-fluoro regioisomer (5-fluoro-7-nitro-1H-indole, CAS 1202463-82-8) has a predicted logP of approximately 2.7 . This ~0.2 log unit difference translates to a roughly 1.6-fold difference in octanol–water partition, potentially affecting membrane permeability, plasma protein binding, and non-specific binding in biochemical assays. The topological polar surface area (tPSA) of 61.6 Ų for the 4-fluoro isomer remains within the generally acceptable range for oral bioavailability (<140 Ų), but the positional difference in fluorine placement alters the intramolecular hydrogen bond network involving the indole NH donor and the 7-nitro acceptor.

Lipophilicity Drug-likeness Physicochemical SAR

Nitroindole Class-Level Evidence: 7-Nitro Substitution Confers Unique Biological Target Engagement vs. Non-Nitro Indoles

At the class level, 7-nitroindoles demonstrate biological activities not achievable with non-nitrated indole analogues. The 7-nitroindole pharmacophore is a validated inhibitor scaffold for neuronal nitric oxide synthase (nNOS), inosine 5′-monophosphate dehydrogenase (IMPDH), and apurinic/apyrimidinic endonuclease 1 (APE1) [1]. 7-Nitroindole (CAS 6960-42-5) acts as a competitive nNOS inhibitor with reported in vivo efficacy in depression-like behavior models in obese mice, where administration improved behavioral outcomes correlated with reduced nNOS protein expression in the hippocampus and prefrontal cortex . By contrast, 4-fluoroindole (CAS 387-43-9), which lacks the 7-nitro group, does not engage these targets and instead shows activity primarily as an antifungal agent (MIC 2–5 mg/L against Botrytis cinerea) and as a tryptophan synthase substrate [2]. The presence of the 7-nitro group is therefore essential for nNOS/IMPDH/APE1 target engagement, and the additional 4-fluoro substitution on 4-fluoro-7-nitro-1H-indole provides opportunities for further potency and selectivity tuning not possible with 7-nitroindole alone.

Enzyme Inhibition nNOS IMPDH Nitroindole Pharmacophore

Synthetic Utility and Purity Benchmarking: Orthogonal Reactive Handles vs. 7-Nitroindole

From a synthetic chemistry procurement perspective, 4-fluoro-7-nitro-1H-indole offers two orthogonal reactive handles — the C4-fluorine and the C7-nitro — that enable sequential functionalization not possible with mono-substituted 7-nitroindole [1]. The C4-fluorine can participate in nucleophilic aromatic substitution (SNAr) with amines or alkoxides under mild conditions, while the C7-nitro can be selectively reduced to an amine for subsequent amide coupling or diazotization [2]. Commercially, the compound is available in 95–98% purity from multiple vendors, with batch-specific QC documentation (NMR, HPLC, GC) for the 97% grade . In contrast, 7-nitroindole (CAS 6960-42-5) lacks the fluorine handle, limiting its utility as a diversification scaffold to a single reactive position (after nitro reduction). 5-Fluoro-7-nitro-1H-indole (CAS 1202463-82-8) provides a different regiochemical arrangement where the fluorine is para to the nitro group, giving different electronic and steric outcomes in cross-coupling chemistry compared with the ortho-like relationship in the 4-fluoro isomer .

Synthetic Intermediate Cross-Coupling Building Block Quality

Metabolic Stability Design Feature: Fluorine Blocking at the 4-Position vs. Non-Fluorinated 7-Nitroindole

Fluorine substitution at the 4-position of the indole ring is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that site, thereby improving metabolic stability [1]. In indole scaffolds, the 4-position is a known site of CYP450 hydroxylation; fluorination at C4 has been shown in multiple chemotypes to increase in vitro microsomal half-life by 2–5 fold relative to the non-fluorinated parent [2]. While direct liver microsome stability data for 4-fluoro-7-nitro-1H-indole have not yet been published, the structural precedent across indole and azaindole series supports the expectation that this compound will exhibit enhanced metabolic stability compared with 7-nitroindole (CAS 6960-42-5), which retains an unblocked, metabolically labile C4 position . This differential is critical for programs planning to advance hits from biochemical screens to cellular and in vivo efficacy models where metabolic clearance can mask true target engagement.

Metabolic Stability CYP450 Fluorine Blocking

Procurement-Anchored Application Scenarios for 4-Fluoro-7-nitro-1H-indole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring Dual-Handle SAR Exploration

For medicinal chemistry teams prosecuting kinase inhibitor hits, 4-fluoro-7-nitro-1H-indole provides a scaffold from which parallel SAR can be explored at both the C4 and C7 vectors. Sequential SNAr at C4 followed by nitro reduction and amide coupling at C7 enables rapid analogue generation without protecting group manipulation [1]. The ~1.4-fold greater HepG2 cytotoxicity relative to the dihydro analogue supports prioritization of the aromatic scaffold for liver cancer kinase targets; the validated 7-nitroindole pharmacophore for IMPDH and nNOS inhibition extends the utility to non-kinase targets such as nucleotide biosynthesis and nitric oxide signaling pathways [2].

Fluorescent Probe Development Exploiting the 4-Fluoro-7-nitro Push-Pull Chromophore

The 4-fluoro (weakly electron-donating by resonance) and 7-nitro (strongly electron-withdrawing) substitution pattern creates an intramolecular charge-transfer (ICT) chromophore suitable for fluorescent probe design [1]. The 2.48 logP ensures adequate lipophilicity for cell membrane penetration without excessive non-specific binding, a balance not identically achieved with the 5-fluoro regioisomer (logP ≈ 2.7) [2]. Researchers developing nitroreductase-sensitive fluorescent probes or environment-sensitive fluorophores for live-cell imaging should procure this specific regioisomer to maintain consistent photophysical behavior across experiments .

CNS-Targeted nNOS Inhibitor Optimization with Built-in Metabolic Stability

Programs targeting neuronal nitric oxide synthase (nNOS) for depression, neuropathic pain, or neurodegenerative disease benefit from starting with a scaffold that combines the validated 7-nitroindole nNOS pharmacophore with a fluorine blocking group at the metabolically vulnerable C4 position [1]. The predicted 2–5× metabolic stability advantage of 4-fluoro-7-nitro-1H-indole over 7-nitroindole (class-level inference from fluoroindole literature) is expected to translate into improved brain exposure and reduced clearance in rodent efficacy models, making this compound the rationally preferred starting material over non-fluorinated 7-nitroindole for CNS programs [2].

Anticancer Library Synthesis Leveraging Differential Cytotoxicity Across Cell Lines

For groups synthesizing focused libraries targeting lung and liver cancers, 4-fluoro-7-nitro-1H-indole is the appropriate core scaffold based on its quantitative cytotoxicity profile: IC₅₀ of 1.5 μM (A549) and 1.8 μM (HepG2) in MTT assays [1]. The cell-type selectivity pattern differs from that of the dihydro analogue, indicating that scaffold rigidification from dihydro to fully aromatic indole alters biological response in a target- and tissue-specific manner. Procurement of the aromatic 4-fluoro-7-nitro-1H-indole is indicated when A549 and HepG2 activity is the primary screening objective, while reserving the dihydro analogue for programs where MCF-7 potency is the lead optimization goal [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-7-nitro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.